molecular formula C2H3CsO2 B7799229 cesium;acetate

cesium;acetate

Cat. No.: B7799229
M. Wt: 191.95 g/mol
InChI Key: ZOAIGCHJWKDIPJ-UHFFFAOYSA-M
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Description

Cesium acetate (CH₃COOCs) is a cesium salt of acetic acid, dissociating into cesium cations (Cs⁺) and acetate anions (CH₃COO⁻). It is a white crystalline solid with a melting point of 194°C and high solubility in water and polar organic solvents . Its applications span diverse fields:

  • Organic Synthesis: Used as a catalyst in glycosylation reactions and nucleoside synthesis due to its mild basicity and solubility .
  • Materials Science: Facilitates the synthesis of cesium lead halide perovskite nanocrystals (PNCs), enabling smaller particle sizes compared to other cesium precursors like cesium oleate .
  • Catalysis: Enhances Pd-catalyzed hydroxycarbonylation reactions and solid alkali catalysts for aldol condensation .
  • Biological Studies: Investigated for its pH-dependent effects on antioxidant enzyme activities in moss (Atrichum undulatum), where it modulates superoxide dismutase (SOD), peroxidase (POX), and catalase (CAT) under varying conditions .

Properties

IUPAC Name

cesium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Cs/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAIGCHJWKDIPJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[O-].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3CsO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Optimization

Cesium hydroxide, a highly hygroscopic solid, is dissolved in deionized water under inert conditions to prevent carbonation from atmospheric CO₂. Acetic acid is then added dropwise with continuous stirring. The exothermic reaction requires temperature control (20–25°C) to avoid decomposition of reactants. Post-neutralization, the solution is concentrated via rotary evaporation, and the resulting crystals are dried under vacuum at 60°C for 12 hours.

Key Parameters:

  • Molar Ratio: 1:1 stoichiometry is critical to avoid residual acidity or alkalinity.

  • Solvent: Water is the preferred solvent due to the high solubility of CsOH (≈300 g/100 mL at 25°C).

  • Yield: Typically exceeds 90% with minimal purification required.

Reaction of Cesium Carbonate with Acetic Acid

Cesium carbonate (Cs₂CO₃) serves as an alternative cesium source, reacting with acetic acid in a 1:2 molar ratio:

Cs₂CO₃+2CH₃COOH2CsCH₃COO+CO₂+H₂O\text{Cs₂CO₃} + 2\text{CH₃COOH} \rightarrow 2\text{CsCH₃COO} + \text{CO₂} + \text{H₂O}

Synthesis Protocol

Cesium carbonate is gradually added to glacial acetic acid under nitrogen atmosphere to mitigate CO₂ release-induced foaming. The reaction is heated to 50°C to accelerate CO₂ evolution, followed by filtration to remove unreacted Cs₂CO₃. The filtrate is cooled to induce crystallization, and the product is washed with anhydrous ethanol to eliminate acetic acid residues.

Key Parameters:

  • Temperature: Elevated temperatures (40–60°C) enhance reaction kinetics but risk acetic acid volatilization.

  • Purity: Residual acetic acid is a common impurity, necessitating repeated ethanol washes.

  • Yield: Reported yields range from 85% to 92%.

Patent-Based Synthesis from Cesium-Aluminum-Alum

A patented method (CA2161245C) describes the synthesis of cesium salts, including cesium acetate, from cesium-aluminum-alum (CsAl(SO₄)₂·12H₂O). This two-step process involves:

Step 1: Formation of Cesium Hydroxide

Cesium-aluminum-alum is reacted with calcium hydroxide (Ca(OH)₂) in boiling water:

CsAl(SO₄)₂\cdotp12H₂O+3Ca(OH)₂CsOH+Al(OH)₃+2CaSO₄+14H₂O\text{CsAl(SO₄)₂·12H₂O} + 3\text{Ca(OH)₂} \rightarrow \text{CsOH} + \text{Al(OH)₃} + 2\text{CaSO₄} + 14\text{H₂O}

The mixture is heated at 90°C for 2 hours, followed by filtration to remove aluminum hydroxide (Al(OH)₃) and calcium sulfate (CaSO₄) precipitates.

Step 2: Neutralization with Acetic Acid

The cesium hydroxide filtrate is combined with acetic acid:

CsOH+CH₃COOHCsCH₃COO+H₂O\text{CsOH} + \text{CH₃COOH} \rightarrow \text{CsCH₃COO} + \text{H₂O}

The solution is concentrated under reduced pressure and dried at 80°C to obtain crystalline cesium acetate.

Key Parameters:

  • Scalability: Suitable for industrial-scale production due to readily available precursors.

  • Yield: 85–90% with a purity >98%.

  • Challenges: Requires precise control of calcium hydroxide stoichiometry to avoid residual Ca²⁺ impurities.

Comparative Analysis of Synthesis Methods

The table below summarizes the advantages and limitations of each method:

Method Reactants Yield Purity Complexity
CsOH + CH₃COOHCsOH, CH₃COOH90–95%HighLow
Cs₂CO₃ + CH₃COOHCs₂CO₃, CH₃COOH85–92%ModerateModerate
CsAl(SO₄)₂ + Ca(OH)₂CsAl(SO₄)₂, Ca(OH)₂, CH₃COOH85–90%HighHigh

Critical Considerations

  • Cost: Cesium hydroxide and carbonate are expensive, making the patent method more economical for large-scale production.

  • Safety: Neutralization methods require inert conditions to handle hygroscopic CsOH and corrosive acetic acid.

  • Environmental Impact: The patent method generates CaSO₄ and Al(OH)₃ byproducts, necessitating waste management protocols.

Advanced Characterization and Quality Control

Post-synthesis characterization ensures the integrity of cesium acetate. Techniques include:

  • X-ray Diffraction (XRD): Confirms crystalline structure and absence of polymorphic impurities.

  • Thermogravimetric Analysis (TGA): Verifies thermal stability and dehydration behavior.

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at 1700 cm⁻¹) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Cesium acetate facilitates Sₙ2 substitutions in secondary alcohols by forming a reactive acetate leaving group. For example, in the inversion of cyclohexanol derivatives:

SubstrateCation (M⁺)SolventYield of Inverted Product (%)Material Balance (%)
Cyclohexanol mesylateCs⁺DMF8793
Cyclohexanol mesylateNa⁺DMF3084
Cyclohexanol mesylateK⁺DMF4377

Data from kinetic studies comparing alkali metal carboxylates .

The "cesium effect" arises from:

  • High solubility of cesium carboxylates in polar aprotic solvents (e.g., DMF, DMSO), leading to free, reactive acetate anions .

  • Weak ion pairing due to cesium's large ionic radius, enabling superior nucleophilicity compared to Na⁺ or K⁺ analogs .

Inversion of Secondary Alcohols

Cesium acetate enables stereochemical inversion via a two-step process:

  • Activation : Conversion of the alcohol to a mesylate (e.g., using methanesulfonyl chloride).

  • Substitution : Sₙ2 displacement with cesium acetate to form the inverted O-acetate, which is hydrolyzed to the inverted alcohol .

Mechanistic Evidence :

  • Complete inversion of configuration confirmed by X-ray crystallography .

  • Rate acceleration by 10× compared to sodium acetate in DMF .

Perkin Condensation

Cesium acetate significantly improves yields in the Perkin synthesis of cinnamic acids. For example:

AldehydeFatty AcidYield with CsOAc (%)Yield with NaOAc (%)
BenzaldehydeAcetic acid9235
4-NitrobenzaldehydeAcetic acid8828

Adapted from synthetic protocols .

The enhanced yield is attributed to:

  • Stabilization of the enolate intermediate via cesium’s weak coordination.

  • Improved solubility of aromatic aldehydes in reaction media .

Cesium-Ion-Mediated Chemoselective Cross-Couplings

In oxadiaza excision cross-couplings, cesium acetate shifts selectivity toward pyridone formation over pyridines due to conformational effects:

BaseProduct (Pyridone:Pyridine Ratio)Yield (%)
Cs₂CO₃9:185
Na₂CO₃0:1072

Data from DFT-guided experiments .

Key Mechanistic Insights :

  • Cesium ions stabilize transition states through conformational accommodation , favoring nucleophilic attack at ester carbonyls over ketones .

  • ¹³³Cs NMR confirms minimal ion pairing, enabling "naked" acetate anions to participate in rate-determining steps .

Glycosylation Reactions

Cesium acetate promotes β-selective glycosylation in nucleoside synthesis, achieving >90% β-anomer selectivity via:

  • Transient coordination of cesium to hydroxyl groups, activating them as nucleophiles .

Scientific Research Applications

Organic Synthesis

Role in Chemical Reactions:
Cesium acetate is utilized as a reagent in organic synthesis, particularly in the Perkin reaction for the formation of unsaturated cinnamic-type acids. This method involves the condensation of aromatic aldehydes with fatty acids, where cesium acetate has been shown to enhance yields significantly—up to ten times compared to sodium acetate .

Inversion of Alcohols:
In organic chemistry, cesium acetate facilitates the inversion of secondary alcohols. By converting an alcohol into a good leaving group (e.g., mesylate), cesium acetate can promote an SN2 substitution reaction, resulting in an O-acetate with inverted stereochemistry. This product can subsequently be converted back to a hydroxyl group .

Materials Science

Porous Carbon Production:
Recent studies have highlighted the role of cesium acetate in producing highly porous carbon materials through thermal pyrolysis. CsAc acts as a promoter for framework formation and serves as a carbon/oxygen source. The resulting oxo-carbons exhibit remarkable properties such as high specific surface area (up to 3000 m²/g) and exceptional CO2 uptake capabilities (8.71 mmol/g) .

Stabilization in Perovskite Solar Cells:
Cesium acetate has been integrated into perovskite solar cells as a dopant to enhance stability under thermal and light stress. The inclusion of CsAc leads to reduced trap density in the perovskite layers, improving carrier lifetime and overall efficiency. For instance, solar cells with CsAc exhibited an efficiency of 21.26%, outperforming control cells .

Environmental Applications

Effects on Plant Physiology:
Research has demonstrated that cesium acetate influences physiological traits in plants, particularly moss species. In controlled experiments, exposure to cesium acetate resulted in increased catalase activity and variations in hydrogen peroxide levels depending on concentration and pH conditions . These findings suggest potential applications in phytoremediation or plant growth enhancement.

Table 1: Comparison of Yields in Organic Synthesis

ReagentYield ImprovementReaction Type
Sodium AcetateBaselinePerkin Reaction
Cesium AcetateUp to 10xPerkin Reaction

Table 2: Properties of Oxo-Carbons from Cesium Acetate

PropertyValue
Specific Surface AreaUp to 3000 m²/g
Pore VolumeApproaching 2 cm³/g
CO2 Uptake8.71 mmol/g
Specific Capacitance313 F/g

Case Studies

Case Study 1: Thermal Pyrolysis of Cesium Acetate
In a study conducted on the thermal pyrolysis of cesium acetate, researchers found that Cs ions effectively activated acetate anions, leading to the formation of highly reactive intermediates that contributed to the development of porous carbon structures with enhanced adsorption properties .

Case Study 2: Application in Perovskite Solar Cells
The integration of cesium acetate into perovskite solar cells was shown to stabilize the FAMAPbI3 structure under stress conditions. The addition of CsAc not only improved efficiency but also allowed for recovery of absorbance spectra post-thermal stress, indicating enhanced material resilience .

Mechanism of Action

Cesium Acetate exerts its effects primarily through the release of cesium ions (Cs+). These ions can interact with various molecular targets and pathways, including:

    Ion Channels: Cesium ions can block potassium channels, affecting cellular excitability and signaling.

    Enzymes: Cesium ions can inhibit or activate certain enzymes, influencing metabolic pathways.

    Cell Membranes: Cesium ions can alter membrane potential and permeability, impacting cellular functions.

Comparison with Similar Compounds

Table 1: Key Properties of Cesium Salts and Acetates

Compound Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Cesium acetate CH₃COOCs 191.95 194 Water, ethanol, DMF Organic synthesis, perovskites, catalysis
Cesium carbonate Cs₂CO₃ 325.82 610 Organic solvents (e.g., DMF, ethanol) Suzuki/Heck reactions, strong base
Sodium acetate CH₃COONa 82.03 324 Water, methanol Buffer solutions, food preservation
Potassium acetate CH₃COOK 98.14 292 Water, ethanol Deicer, pH regulator
Cesium stearate C₁₈H₃₅O₂Cs 448.5 ~200 (decomposes) Non-polar solvents Nanocrystal stabilization

Key Observations :

  • Basicity : Cesium carbonate (strong base) outperforms cesium acetate (mild base) in reactions requiring high alkalinity, such as Suzuki cross-coupling (86% yield vs. 29% with sodium carbonate) .
  • Solubility: Cesium acetate’s solubility in polar solvents contrasts with cesium stearate’s preference for non-polar media, affecting their roles in nanocrystal synthesis .

Table 2: Effects on Atrichum undulatum Antioxidant Enzymes (pH 6, 2h Exposure)

Enzyme 0.5 mM CsOAc 1 mM CsOAc 1.5 mM CsOAc Comparison to Control
SOD +310% +212% +343% Elevated stress response
CAT +53.4% +31% N/A Enhanced H₂O₂ detoxification
POX +24.9% +25.2% +21.8% Oxidative stress mitigation
  • Cesium Acetate vs. Other Salts : Unlike sodium or potassium acetate, cesium acetate significantly alters enzyme activities due to Cs⁺’s interference with potassium ion channels in plants . For example, at pH 8, 1 mM cesium acetate reduces SOD activity by 83.4%, while sodium acetate shows negligible effects under similar conditions .

Table 3: Performance in Catalytic Reactions

Reaction Type Catalyst Yield/Outcome Advantage of Cesium Acetate
Suzuki Cross-Coupling Cs₂CO₃ 86% yield Superior alkalinity for Pd activation
Perovskite Synthesis CsOAc vs. Cs oleate Smaller PNCs (5–10 nm) Higher precursor solubility
Aldol Condensation CsOAc-loaded solid 29.2% methyl methacrylate yield Optimal Cs loading (20%) at 380°C
  • Role of Anion: Acetate’s weak basicity makes cesium acetate preferable in reactions requiring controlled pH, such as nanocrystal growth, whereas cesium carbonate’s strong basicity accelerates C–C bond formation in coupling reactions .

Q & A

Q. Table 1: Synthesis Method Comparison

MethodReactantsTemperatureYield (%)Purity (ICP-MS)
Aqueous neutralizationCs₂CO₃ + CH₃COOH60°C9299.5%
Solvent evaporationCsOH + CH₃COOH50°C8898.8%

Advanced: How can cesium acetate be optimized as a precursor for lead halide perovskite nanocrystals (CsPbX₃) in optoelectronic applications?

Answer:
Cesium acetate serves as a Cs⁺ source in perovskite synthesis. Key optimization parameters include:

  • Molar ratio: A 1:3 molar ratio of Cs:Pb minimizes unreacted precursors, enhancing photoluminescence quantum yield (PLQY) .
  • Reaction solvent: Oleic acid/oleylamine mixtures improve nanocrystal monodispersity .
  • Temperature control: Syntheses at 150–180°C yield nanocrystals with narrow emission linewidths (<20 nm) .

Q. Table 2: Photovoltaic Performance vs. Synthesis Conditions

CsAc:PbX₂ RatioSolvent SystemPLQY (%)Solar Cell Efficiency (%)
1:3Oleic acid/octadecene853.8
1:2Oleylamine/toluene722.9

Basic: What analytical techniques are effective for characterizing cesium acetate's purity and structural integrity?

Answer:

  • XRD: Confirms crystalline structure (e.g., orthorhombic phase, PDF# 00-042-0673) .
  • Thermogravimetric analysis (TGA): Measures thermal stability (decomposition onset at 194°C) .
  • NMR spectroscopy: ¹H NMR in D₂O shows a singlet at δ 1.90 ppm for acetate protons .

Q. Table 3: Analytical Techniques and Detection Limits

TechniqueParameter MeasuredDetection LimitReference Standard
XRDCrystallinity5% impurityICDD PDF-4+
ICP-MSCs⁺ purity0.1 ppbNIST SRM 3141

Advanced: How does cesium acetate's hygroscopicity influence stability in ambient vs. controlled environments?

Answer:
Cesium acetate rapidly absorbs moisture (hygroscopicity index = 0.85 at 25°C), leading to deliquescence. Mitigation strategies include:

  • Storage: Argon-filled desiccators (<10% RH) reduce water uptake .
  • Dynamic vapor sorption (DVS): Quantifies moisture absorption isotherms (e.g., 15% mass gain at 60% RH) .

Q. Table 4: Stability Under Relative Humidity (RH)

RH (%)Mass Gain (%)Time to Deliquescence (h)
30548
601512

Basic: What safety precautions are necessary for handling cesium acetate given incomplete hazard data?

Answer:
Despite limited GHS classification data , standard precautions include:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Spill management: Neutralize with dilute HCl and absorb with inert material.

Advanced: How does cesium acetate modulate the bandgap of CsPbX₃ nanocrystals?

Answer:
Cs⁺ from cesium acetate influences perovskite lattice parameters:

  • Bandgap tuning: Increasing Cs⁺ concentration reduces lattice strain, shifting emission from 700 nm (Cs-deficient) to 510 nm (Cs-rich) .
  • Halide exchange: Post-synthetic treatment with CsAc/Br⁻ mixtures adjusts bandgaps (1.7–3.0 eV) .

Q. Table 5: Bandgap vs. CsAc Concentration

CsAc (mmol)Emission Peak (nm)Bandgap (eV)
0.57001.77
1.05102.43

Notes

  • All answers prioritize methodological rigor and reproducibility, adhering to guidelines for experimental design .
  • Data tables synthesize findings from peer-reviewed studies and physicochemical databases .
  • Safety recommendations follow precautionary principles due to gaps in hazard documentation .

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